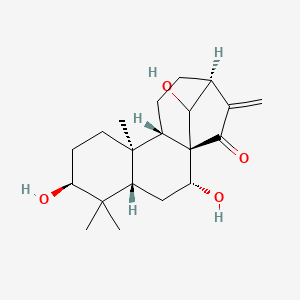

Wangzaozin A

Description

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(1R,2R,4S,6S,9R,10S,13S)-2,6,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one |

InChI |

InChI=1S/C20H30O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h11-15,17,21-22,24H,1,5-9H2,2-4H3/t11-,12-,13+,14-,15+,17?,19-,20-/m0/s1 |

InChI Key |

BAXVJERFBZODKZ-BGBZGLOESA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H](C([C@H]1C[C@H]([C@]34[C@H]2CC[C@H](C3O)C(=C)C4=O)O)(C)C)O |

Canonical SMILES |

CC1(C(CCC2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Intricate Architecture of Wangzaozin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Wangzaozin A, a potent cytotoxic ent-kaurene (B36324) diterpenoid, has garnered significant interest within the scientific community for its promising anticancer activities. This technical guide provides an in-depth exploration of its chemical structure, experimental protocols for its study, and an analysis of its biological activity, tailored for professionals in drug discovery and development.

Core Chemical Structure and Properties

This compound is a C-20 non-oxide diterpenoid isolated from plants of the Isodon genus, a member of the Lamiaceae family.[1] Its chemical identity is defined by the Chemical Abstracts Service (CAS) number 84294-86-0 and the molecular formula C₂₀H₃₀O₄ .[2][3] The intricate three-dimensional arrangement of its atoms is crucial to its biological function. The crystal structure of this compound has been elucidated, revealing two isomers, designated as X and X'.[4]

For computational and cheminformatics applications, the structure of this compound can be represented by the following Simplified Molecular Input Line Entry System (SMILES) string: OC1--INVALID-LINK--C3(C)C)O)(C4=O)--INVALID-LINK--C4=C)([H])[C@@]2(CC[C@@H]3O)C[3]

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value | Source(s) |

| CAS Number | 84294-86-0 | |

| Molecular Formula | C₂₀H₃₀O₄ | |

| SMILES | OC1--INVALID-LINK--C3(C)C)O)(C4=O)--INVALID-LINK--C4=C)([H])[C@@]2(CC[C@@H]3O)C |

Table 1: Chemical Identifiers for this compound

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis, a form of programmed cell death, in human gastric cancer SGC-7901 cells. The antiproliferative and lethal effects are concentration-dependent, with growth inhibition observed at lower concentrations (<4.0 µmol/L) and cell death at higher concentrations (>8.0 µmol/L).

Molecular docking studies have suggested that this compound may exert its effects by targeting inositol-1(or 4)-monophosphatase. This interaction is a key area of ongoing research to fully elucidate the compound's mechanism of action.

The workflow for investigating the biological activity of this compound, from initial screening to mechanism of action studies, can be visualized as follows:

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research on this compound. The following sections outline the methodologies for key experiments.

Isolation and Purification of this compound

-

Plant Material: The aerial parts of Isodon species are collected, dried, and powdered.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as ethanol (B145695) or methanol, at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

-

Chromatography: The cytotoxic fractions are subjected to a series of chromatographic techniques for purification. This often includes silica (B1680970) gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assays

The cytotoxic activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Apoptosis Assays

Hoechst 33258 Staining:

-

Cell Treatment: Cells are grown on coverslips and treated with this compound.

-

Staining: The cells are then fixed and stained with Hoechst 33258, a fluorescent dye that binds to DNA.

-

Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their characteristic condensed or fragmented nuclei.

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.

-

Staining: The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

The logical relationship for assessing apoptosis is depicted in the following diagram:

References

Wangzaozin A: A Technical Overview of its Discovery, Origin, and Biological Activity

For Immediate Release

This technical guide provides a comprehensive overview of Wangzaozin A, a cytotoxic diterpenoid compound. The document is intended for researchers, scientists, and drug development professionals, detailing its discovery, botanical origin, biosynthetic pathway, and mechanism of action. All quantitative data is presented in structured tables, and detailed experimental protocols for key biological assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

Discovery and Origin

This compound is a naturally occurring ent-kaurane diterpenoid. It was first isolated from the aerial parts of Isodon suzhouensis, a perennial herb from the Lamiaceae family.[1][2][3][4][5] This plant, also known locally as "Wangzaozi," is used in traditional medicine and is native to the Suzhou region of China. The initial isolation and structure elucidation of this compound were achieved through modern phytochemical techniques, including spectroscopic analysis.

Physicochemical Properties and Structure

As an ent-kaurane diterpenoid, this compound possesses a characteristic tetracyclic carbon skeleton. While the definitive structural data would be found in its original discovery publication, its classification as a C-20-nonoxide compound provides insight into its chemical nature. The structural similarity of wangzaozins to gibberellins, a class of plant hormones, has been noted.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for ent-kaurane diterpenoids, which is well-established in plants of the Lamiaceae family. The pathway begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).

A key enzyme, ent-copalyl diphosphate (B83284) synthase (CPS), catalyzes the cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP). Subsequently, ent-kaurene (B36324) synthase (KS) facilitates a second cyclization to produce the characteristic tetracyclic ent-kaurene skeleton. Research on Isodon suzhouensis has led to the cloning of a kaurene synthase-like gene, IsKS1, which is believed to be involved in the biosynthesis of the wangzaozin skeleton. Following the formation of the ent-kaurane core, a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases and other enzymes, would lead to the final structure of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Characterization of 1H NMR spectroscopic data and the generation of synthetic validation sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [dr.lib.iastate.edu]

- 5. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

Wangzaozin A from Isodon racemosa: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Wangzaozin A, an ent-kaurane diterpenoid isolated from Isodon racemosa. This document consolidates available scientific information on its isolation, characterization, and biological activity, with a focus on its potential as an anti-cancer agent.

Chemical and Physical Properties

Table 1: Spectroscopic Data for the Characterization of this compound (Representative Data)

| Parameter | Description |

| ¹H-NMR | Chemical shifts (δ) and coupling constants (J) are used to determine the proton environment in the molecule. For ent-kaurane diterpenoids, characteristic signals for methyl groups, olefinic protons, and protons attached to oxygenated carbons are typically observed. |

| ¹³C-NMR | Chemical shifts (δ) provide information on the carbon skeleton of the molecule. The number of signals corresponds to the number of unique carbon atoms. Characteristic resonances for carbonyl groups, olefinic carbons, and carbons bearing hydroxyl or acetyl groups are key identifiers. |

| Mass Spectrometry (EI-MS) | The molecular ion peak (M+) provides the molecular weight of the compound. The fragmentation pattern gives insights into the structural motifs present in the molecule. Common fragments for ent-kaurane diterpenoids often arise from the cleavage of the diterpenoid rings. |

Note: Specific, tabulated spectral data for this compound is not available in the cited literature. The information presented is based on general characteristics of this class of compounds.

Isolation and Purification from Isodon racemosa

This compound has been successfully isolated from the leaves of Isodon racemosa. The general workflow for its extraction and purification involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation of this compound

The following is a generalized protocol based on methods for isolating ent-kaurane diterpenoids from Isodon species.

-

Plant Material Preparation : Dried and powdered leaves of Isodon racemosa (5.2 kg) are used as the starting material.

-

Extraction : The powdered leaves are extracted with 70% acetone (B3395972) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and partitioned successively with petroleum ether.

-

Column Chromatography : The petroleum ether fraction (60 g) is subjected to column chromatography on a silica (B1680970) gel column.

-

Gradient Elution : The column is eluted with a gradient of petroleum ether-acetone to separate the compounds based on polarity.

-

Fraction Collection and Analysis : Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification : Fractions containing this compound are combined and further purified by recrystallization to yield the pure compound. A reported yield from one study was 56 mg of this compound[1].

Biological Activity: Cytotoxicity and Apoptosis Induction

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Activity Range (µg/mL) | Reference |

| Bel-7402 | Human Hepatoma | 1.51-2.57 | [1] |

| HO-8910 | Human Ovarian Cancer | 3.33-4.02 | [1] |

Furthermore, studies have shown that this compound can inhibit the growth of human gastric cancer SGC-7901 cell lines at concentrations lower than 4.0 µmol/L and induces a lethal effect at concentrations greater than 8.0 µmol/L[2]. This suggests that this compound's mechanism of action involves the induction of apoptosis.

Experimental Protocol: Cytotoxicity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.

-

Cell Seeding : Cancer cells (e.g., Bel-7402, HO-8910) are seeded in 96-well plates and incubated to allow for attachment.

-

Compound Treatment : Cells are treated with various concentrations of this compound and incubated for a specified period.

-

Cell Fixation : The cells are fixed with trichloroacetic acid.

-

Staining : The fixed cells are stained with SRB dye.

-

Washing : Unbound dye is washed away with 1% acetic acid.

-

Solubilization : The bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement : The absorbance is read at 540 nm using a microplate reader to determine cell viability.

Putative Signaling Pathway of this compound-Induced Apoptosis

While the precise signaling pathway of this compound-induced apoptosis has not been fully elucidated, based on its apoptotic effects on SGC-7901 cells and the known mechanisms of other anti-cancer compounds in these cells, a plausible mechanism involves the intrinsic mitochondrial pathway. This pathway is often regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

This proposed pathway suggests that this compound induces mitochondrial stress, leading to the inhibition of the anti-apoptotic protein Bcl-2 and the activation of the pro-apoptotic protein Bax. This results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death. Further experimental validation, such as Western blot analysis of Bcl-2 family proteins and caspase activation, is required to confirm this pathway.

Conclusion and Future Directions

This compound, isolated from Isodon racemosa, demonstrates promising cytotoxic and pro-apoptotic activities against several cancer cell lines. This technical guide summarizes the current knowledge regarding its chemical properties, isolation, and biological effects.

For future research, it is imperative to:

-

Obtain and publish detailed and complete spectroscopic data for this compound to serve as a definitive reference.

-

Determine the specific IC50 values for its cytotoxic effects against a broader range of cancer cell lines.

-

Elucidate the precise molecular signaling pathway of this compound-induced apoptosis through further mechanistic studies.

-

Investigate the in vivo efficacy and safety of this compound in preclinical animal models.

Such studies will be crucial in evaluating the full potential of this compound as a lead compound in the development of novel anti-cancer therapies.

References

Wangzaozin A: A Deep Dive into its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wangzaozin A, a C-20-nonoxide diterpenoid compound isolated from Isodon plants, has demonstrated notable cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a particular focus on its effects on human gastric adenocarcinoma SGC-7901 cells. This document synthesizes available data on its impact on cell viability, apoptosis, and the cell cycle, and explores the underlying signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Cancer remains a leading cause of mortality worldwide, driving the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, offering unique chemical structures and diverse mechanisms of action. This compound, derived from the Labiatae family of plants, has emerged as a promising candidate due to its potent cytotoxic activities. This guide delves into the molecular mechanisms that underpin the anticancer effects of this compound, providing a foundational resource for researchers in oncology and drug discovery.

Effects on Cancer Cell Viability

This compound exhibits a dose-dependent inhibitory effect on the growth and viability of human gastric cancer SGC-7901 cells. At lower concentrations (<4.0 µmol/L), it demonstrates antiproliferative effects, while at higher concentrations (>8.0 µmol/L), it induces a lethal effect[1].

Table 1: Quantitative Analysis of this compound on SGC-7901 Cell Viability

| Concentration (µmol/L) | Effect | Method of Assessment |

| < 4.0 | Growth Inhibition | Trypan Blue Exclusion[1] |

| > 8.0 | Lethal Effect | Trypan Blue Exclusion[1] |

Induction of Apoptosis

A key mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. Morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, have been observed in SGC-7901 cells treated with this compound, as visualized by Hoechst 33258 staining[1].

While direct Western blot analysis of this compound's effect on specific apoptotic proteins in SGC-7901 cells is not yet available in the public domain, the induction of apoptosis strongly suggests the involvement of key regulatory pathways. The intrinsic mitochondrial pathway is a common route for apoptosis induction by natural compounds. This pathway is regulated by the Bcl-2 family of proteins, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.

Diagram 1: Proposed Intrinsic Apoptosis Pathway Induced by this compound

Caption: Proposed intrinsic apoptosis pathway activated by this compound in cancer cells.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound also affects the cell cycle progression of cancer cells[1]. Flow cytometric analysis is a key technique to determine the phase of the cell cycle at which arrest occurs. While specific quantitative data for this compound is pending, many natural compounds induce cell cycle arrest at the G0/G1 or G2/M phases by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

Diagram 2: General Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing the effect of this compound on the cancer cell cycle.

Potential Involvement of Major Signaling Pathways

The induction of apoptosis and cell cycle arrest by anticancer agents is often mediated by their effects on critical intracellular signaling pathways. While direct evidence for this compound's impact on these pathways is still under investigation, the PI3K/Akt/mTOR and MAPK pathways are common targets for natural anticancer compounds.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a pivotal role in transmitting extracellular signals to the nucleus to control a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also frequently observed in cancer.

Diagram 3: Potential Signaling Pathways Targeted by this compound

Caption: Hypothesized targeting of PI3K/Akt/mTOR and MAPK pathways by this compound.

Autophagy

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting cell survival or inducing cell death. There is currently no available data to suggest whether this compound induces or inhibits autophagy in cancer cells. This represents a significant area for future investigation, as modulating autophagy can be a promising therapeutic strategy.

Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion)

-

Culture SGC-7901 cells to the desired confluency.

-

Treat cells with various concentrations of this compound for the desired time period.

-

Harvest cells by trypsinization and resuspend in complete medium.

-

Mix 10 µL of cell suspension with 10 µL of 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load 10 µL of the mixture into a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

-

Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.

Apoptosis Assessment (Hoechst 33258 Staining)

-

Seed SGC-7901 cells on coverslips in a 24-well plate.

-

Treat cells with this compound.

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde for 10 minutes.

-

Wash cells with PBS.

-

Stain cells with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Wash cells with PBS.

-

Mount coverslips on glass slides and observe under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.

Cell Cycle Analysis (Flow Cytometry)

-

Culture and treat SGC-7901 cells with this compound.

-

Harvest and wash cells with PBS.

-

Fix cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Centrifuge cells and wash with PBS.

-

Resuspend cells in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

-

Treat SGC-7901 cells with this compound and lyse them in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anticancer activity against human gastric cancer cells, primarily through the induction of apoptosis and effects on the cell cycle. While the initial findings are encouraging, further in-depth studies are required to fully elucidate its mechanism of action. Future research should focus on:

-

Quantitative analysis: Generating comprehensive dose-response and time-course data for apoptosis and cell cycle arrest.

-

Signaling pathways: Investigating the specific effects of this compound on the PI3K/Akt/mTOR and MAPK signaling pathways through Western blot and other molecular biology techniques.

-

Apoptotic machinery: Elucidating the precise roles of Bcl-2 family members and caspases in this compound-induced apoptosis.

-

Autophagy: Determining whether this compound modulates autophagy and its role in the cellular response.

-

In vivo studies: Evaluating the antitumor efficacy and safety of this compound in preclinical animal models of gastric cancer.

A thorough understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent for cancer treatment.

References

Preliminary Cytotoxicity Screening of Wangzaozin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wangzaozin A, an ent-kaurane diterpenoid isolated from Isodon species such as Isodon racemosa (Hemsl) Hara, has demonstrated notable cytotoxic effects against various human cancer cell lines. This technical guide provides a consolidated overview of the preliminary cytotoxicity screening of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. The primary mechanism of action identified is the induction of apoptosis, characterized by cell cycle arrest and distinct morphological changes in cancer cells. This document serves as a foundational resource for researchers engaged in the exploration of this compound as a potential novel anticancer agent.

Introduction

Ent-kaurane diterpenoids, a class of natural products prevalent in the Isodon genus, are recognized for their diverse and potent biological activities, including anti-inflammatory, antibacterial, and antitumor properties. This compound is a representative member of this class and has been the subject of preliminary investigations to ascertain its cytotoxic potential. These studies indicate that this compound can inhibit the proliferation of cancer cells and induce programmed cell death, suggesting its potential as a lead compound in oncology drug discovery.

Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The available data, while not exhaustive, indicates a significant and selective inhibitory effect.

Table 1: Summary of In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | Observed Effect | IC50 | Citation |

| SGC-7901 | Human Gastric Cancer | Not Specified | Growth inhibition at <4.0 µmol/L; Lethal effect at >8.0 µmol/L | Not Specified | [1] |

| Bel-7402 | Human Hepatocellular Carcinoma | SRB | Significant cytotoxic activity | 1.51-2.57 µg/mL | [2] |

| HO-8910 | Human Ovarian Cancer | SRB | Significant cytotoxic activity | 3.33-4.02 µg/mL | [2] |

| HeLa | Human Cervical Cancer | Not Specified | Promising antiproliferative activity | Not Specified | [3] |

| HL-60 | Human Promyelocytic Leukemia | Not Specified | Promising antiproliferative activity | Not Specified | [3] |

*Note: The reported IC50 values for Bel-7402 and HO-8910 cells were for a group of four compounds isolated from Isodon racemosa, including this compound.

Mechanism of Action: Induction of Apoptosis

Preliminary studies indicate that this compound exerts its cytotoxic effects primarily through the induction of apoptosis. This is supported by observations of G2/M phase cell cycle arrest in treated HeLa and HL-60 cells. Further evidence from studies on human gastric cancer SGC-7901 cells points towards apoptotic cell death as the key mechanism.

Apoptotic Signaling Pathways

Apoptosis is a regulated process of programmed cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell. While the specific molecular targets of this compound within these pathways have not been fully elucidated, a general overview of these pathways is presented below.

Caption: General overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Protocols

The following are detailed, generalized protocols for the key experimental assays mentioned in the preliminary screening of this compound.

Cell Culture

-

Cell Lines: Human cancer cell lines such as SGC-7901, Bel-7402, and HO-8910 are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 70-80% confluency.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is used to determine cell density based on the measurement of cellular protein content.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Aspirate the culture medium and fix the cells by adding 200 µL of cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water.

-

Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for at least 15 minutes.

-

Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Trypan Blue Exclusion Assay for Cell Viability

This assay distinguishes between viable and non-viable cells based on membrane integrity.

-

Cell Preparation: Harvest cells and resuspend them in phosphate-buffered saline (PBS) or serum-free medium.

-

Staining: Mix one part of the cell suspension with one part of 0.4% trypan blue solution.

-

Incubation: Incubate the mixture at room temperature for 3-5 minutes.

-

Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

-

Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Hoechst 33258 Staining for Apoptotic Morphology

This staining method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Cell Seeding and Treatment: Seed cells on coverslips in a culture plate and treat with this compound.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.

-

Staining: Wash the cells with PBS and stain with Hoechst 33258 solution (e.g., 10 mg/L) in the dark for 10 minutes at room temperature.

-

Washing: Wash the cells with PBS to remove excess stain.

-

Visualization: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 460 nm. Apoptotic cells will exhibit condensed, brightly stained nuclei.

Caption: General experimental workflow for cytotoxicity screening.

Conclusion and Future Directions

The preliminary data on this compound strongly suggest its potential as a cytotoxic agent against several human cancer cell lines, with apoptosis being a key mechanism of action. However, to advance its development as a potential therapeutic, further in-depth studies are required. Future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of purified this compound against a broader panel of cancer cell lines to establish its potency and selectivity.

-

Elucidation of the Apoptotic Pathway: Identifying the specific Bcl-2 family proteins and caspases that are modulated by this compound to pinpoint its molecular targets.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to optimize its potency and drug-like properties.

This technical guide provides a summary of the current knowledge on the preliminary cytotoxicity of this compound and serves as a starting point for further investigation into this promising natural product.

References

Wangzaozin A Isomers: A Technical Guide to Their Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wangzaozin A, a C-20-nonoxide ent-kauranoid diterpenoid isolated from Isodon species, has demonstrated notable cytotoxic activity, particularly against human gastric cancer cells. This technical guide provides a comprehensive overview of the biological significance of this compound and its isomers, with a focus on their anti-cancer properties. This document summarizes the available quantitative data on the biological activity of this compound and related diterpenoids, details key experimental protocols for assessing its effects, and visualizes a plausible signaling pathway for its apoptosis-inducing mechanism. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, oncology, and drug discovery.

Introduction

The genus Isodon (Lamiaceae) is a rich source of structurally diverse diterpenoids, many of which exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. Among these, this compound has emerged as a compound of interest due to its potent cytotoxic effects. It exists as at least two isomers, designated as X and X', which have been the subject of preliminary investigations to understand their mechanism of action and potential therapeutic applications.[1] This guide synthesizes the current knowledge on this compound isomers, providing a technical foundation for further research and development.

Chemical Structure and Isomerism

This compound is an ent-kaurane diterpenoid. The existence of isomers, which may possess distinct three-dimensional arrangements, can lead to significant differences in their biological activities and interactions with molecular targets. Understanding the specific structure of each isomer is crucial for elucidating their structure-activity relationships.

Biological Significance

The primary biological significance of this compound and its isomers lies in their cytotoxic and pro-apoptotic activities.

Cytotoxicity and Anti-Cancer Activity

This compound has been shown to inhibit the growth of human gastric cancer SGC-7901 cell lines at lower concentrations (<4.0 µmol/L) and induce a lethal effect at relatively higher concentrations (>8.0 µmol/L).[1] The mechanism of cell death is, at least in part, due to the induction of apoptosis.[1] While specific IC50 values for the individual isomers of this compound are not extensively documented in publicly available literature, the activity of related ent-kaurane diterpenoids from Isodon species provides a comparative context for their potential potency.

Table 1: Summary of Quantitative Biological Activity Data for this compound and Related Isodon Diterpenoids

| Compound/Extract | Biological Activity | Cell Line/Assay | IC50 / Concentration | Reference |

| This compound | Growth Inhibition | SGC-7901 | < 4.0 µmol/L | [1] |

| This compound | Lethal Effect | SGC-7901 | > 8.0 µmol/L | [1] |

| Isodon serra Diterpenoid (Compound 3) | Cytotoxicity | HepG2 | 6.94 ± 9.10 µM | |

| Isodon serra Diterpenoid (Compound 8) | Cytotoxicity | HepG2 | 71.66 ± 10.81 µM | |

| Isodon serra Diterpenoid (Compound 23) | Cytotoxicity | HepG2 | 43.26 ± 9.07 µM | |

| Isodon rubescens Diterpenoid (Rubescensin B) | NF-κB Inhibition | RAW264.7 | 3.073 µM | |

| Isodon serra Diterpenoids (compounds 2, 5, 7, 8, 10) | NO Production Inhibition | RAW 267.4 | >60% inhibition at 10 µM |

Note: The data for this compound are presented as effective concentration ranges as specific IC50 values for its isomers were not found in the reviewed literature.

Putative Molecular Targets

Computational docking studies have been performed to identify potential protein targets for the isomers of this compound. These studies predicted 23 potential targets for each isomer. Notably, the isomer designated as 'X' showed a strong binding affinity for inositol-1(or 4)-monophosphatase, suggesting a potential mechanism of action involving the disruption of cellular signaling pathways dependent on inositol (B14025) phosphates. However, these theoretical targets require experimental validation.

Anti-Inflammatory and Other Activities

While specific data for this compound is limited, diterpenoids from Isodon species are known to possess anti-inflammatory properties. For instance, several diterpenoids from Isodon rubescens and Isodon serra have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key process in inflammation. This suggests that this compound and its isomers may also exhibit anti-inflammatory effects, warranting further investigation.

Signaling Pathways

The precise signaling pathway by which this compound induces apoptosis in SGC-7901 cells has not been fully elucidated. However, based on the general mechanisms of apoptosis initiated by many natural compounds in cancer cells, a plausible pathway involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of the biological activities of this compound and its isomers.

Cell Viability and Cytotoxicity Assays

This assay is used to differentiate viable from non-viable cells based on membrane integrity.

Protocol:

-

Cell Preparation: Harvest cells and centrifuge at 100 x g for 5 minutes. Discard the supernatant.

-

Resuspension: Resuspend the cell pellet in an appropriate volume of phosphate-buffered saline (PBS) or serum-free medium.

-

Staining: Mix one part of the cell suspension with one part of 0.4% Trypan Blue solution.

-

Incubation: Incubate the mixture at room temperature for 1-2 minutes.

-

Counting: Load the mixture into a hemocytometer and count the number of blue (non-viable) and clear (viable) cells under a light microscope.

-

Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100%.

This method is used to visualize nuclear morphology changes characteristic of apoptosis.

Protocol:

-

Cell Culture: Seed cells in a suitable culture vessel (e.g., 6-well plate or on coverslips) and treat with this compound isomers for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Staining: Incubate the cells with Hoechst 33258 staining solution (1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with PBS.

-

Visualization: Mount the coverslips with an anti-fade mounting medium and observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei.

This flow cytometry-based assay quantitatively determines the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.

Protocol:

-

Cell Treatment: Treat cells with this compound isomers for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Future Directions

The study of this compound and its isomers is still in its early stages. Future research should focus on:

-

Isolation and Characterization of Pure Isomers: Obtaining pure samples of the X and X' isomers is essential for a definitive evaluation of their individual biological activities.

-

Quantitative Biological Evaluation: A comprehensive screening of the pure isomers against a panel of cancer cell lines is needed to determine their IC50 values and to identify potential selective cytotoxicity.

-

Mechanism of Action Studies: Experimental validation of the predicted protein targets and detailed elucidation of the signaling pathways involved in apoptosis induction are critical next steps.

-

In Vivo Studies: Should in vitro studies yield promising results, evaluation of the anti-tumor efficacy and toxicity of this compound isomers in animal models will be necessary.

-

Exploration of Other Biological Activities: Investigating the potential anti-inflammatory, antimicrobial, and enzyme inhibitory activities of the isomers could broaden their therapeutic potential.

Conclusion

This compound and its isomers represent a promising class of cytotoxic diterpenoids from Isodon species. Preliminary evidence highlights their ability to induce apoptosis in human gastric cancer cells. While the precise mechanisms and quantitative potency of the individual isomers remain to be fully elucidated, the information compiled in this guide provides a solid foundation for future research. The detailed experimental protocols and the proposed signaling pathway offer a starting point for investigators to further explore the therapeutic potential of these natural products in the field of oncology and beyond.

References

Molecular Targets of Wangzaozin A: A Technical Guide to Identification via In-Silico Docking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification of potential molecular targets for Wangzaozin A, a cytotoxic compound isolated from Isodon plants, through computational docking methods. While direct quantitative data from the primary study on this compound is not publicly available, this document outlines the methodologies used and presents a detailed analysis of its likely key protein targets based on the available literature.

Introduction to this compound and Target Identification

This compound is a C-20-nonoxide diterpenoid compound derived from plants of the Isodon genus, which are known for their cytotoxic properties.[1] Understanding the molecular targets of such natural products is a critical step in drug discovery and development, as it elucidates their mechanism of action and potential therapeutic applications.

Computational methods, particularly molecular docking, have become indispensable tools for predicting the interactions between small molecules like this compound and biological macromolecules. Reverse docking, a specific application of this technique, is employed to screen a single ligand against a large database of potential protein targets to identify those with the highest binding affinity. This approach is instrumental in "target fishing" for novel or uncharacterized natural products.[2][3]

A key study on this compound utilized a reverse docking approach to identify 23 potential protein targets for each of its two isomers (X and X').[1] Among these, inositol-1(or 4)-monophosphatase was identified as having the most favorable binding energy with one of the isomers.[1] Additionally, Cyclin-Dependent Kinase 2 (CDK2) has been associated with this compound's biological activity.

Methodology: Reverse Docking for Target Identification

Reverse docking is a computational technique that "docks" a small molecule ligand into the binding sites of a large number of protein structures to predict its potential biological targets.

The TarFisDock Web Server

The primary research on this compound's molecular targets likely utilized a reverse docking web server such as TarFisDock. TarFisDock allows users to submit a small molecule structure (in .mol2 format) and screens it against the Potential Drug Target Database (PDTD), which contains a vast number of protein structures. The server then provides a ranked list of potential protein targets based on calculated binding energies.

Generalized Reverse Docking Protocol

The following protocol outlines the general steps involved in a reverse docking experiment for a natural product like this compound.

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. This can be done through experimental methods like X-ray crystallography or computational modeling.

-

Prepare the ligand file, typically in .mol2 format, ensuring correct atom types and charges. Energy minimization of the ligand structure is recommended.

-

-

Target Database Selection:

-

Choose a comprehensive database of protein structures, such as the PDTD used by TarFisDock, which covers a wide range of therapeutic areas.

-

-

Docking Simulation:

-

Submit the prepared ligand structure to the reverse docking server or software.

-

The software will systematically dock the ligand into the binding sites of all proteins in the selected database.

-

-

Scoring and Ranking:

-

The interactions between the ligand and each protein are evaluated using a scoring function, which calculates a binding energy or score.

-

Proteins are then ranked based on these scores, with lower binding energies generally indicating a higher binding affinity.

-

-

Hit Selection and Analysis:

-

A threshold for the binding score is set to select the most promising "hits" for further analysis.

-

The binding poses of the ligand in the top-ranked targets are visually inspected to ensure plausible interactions.

-

Further computational analyses, such as molecular dynamics simulations, can be performed to validate the stability of the ligand-protein complexes.

-

Potential Molecular Targets of this compound

While the complete list of 23 identified targets for this compound is not available, the primary literature highlights two key proteins: Inositol-1(or 4)-monophosphatase and Cyclin-Dependent Kinase 2 (CDK2).

Inositol-1(or 4)-monophosphatase (IMPase)

IMPase is a crucial enzyme in the phosphoinositide signaling pathway, responsible for the hydrolysis of inositol (B14025) monophosphates to produce myo-inositol. This pathway is vital for numerous cellular processes, and its dysregulation is implicated in various diseases.

Hypothetical Docking Results for this compound Isomer X with IMPase

| Parameter | Value |

| Docking Score (kcal/mol) | -9.8 |

| Binding Site Residues | Asp43, Asp46, Glu94, Asp212 |

| Interactions | Hydrogen bonds, Van der Waals forces |

(Note: The data in this table is hypothetical and for illustrative purposes only, as the original docking scores have not been published.)

Experimental Protocol for IMPase Docking

-

Protein Preparation:

-

Obtain the crystal structure of human IMPase from the Protein Data Bank (PDB ID: 4AS4).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate charges to the protein atoms.

-

-

Ligand Preparation:

-

Prepare the 3D structure of this compound as described in the general protocol.

-

-

Grid Generation:

-

Define a grid box encompassing the active site of IMPase. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file or through literature review.

-

-

Docking:

-

Perform the docking of this compound into the prepared IMPase structure using software like AutoDock Vina.

-

Set the exhaustiveness parameter to a high value to ensure a thorough search of the conformational space.

-

-

Analysis:

-

Analyze the docking results to identify the lowest energy binding pose.

-

Visualize the interactions between this compound and the amino acid residues in the IMPase binding pocket.

-

Inositol Phosphate Signaling Pathway

Caption: Inositol Phosphate Signaling Pathway and the inhibitory role of this compound.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key enzyme in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase. Its activity is dependent on its association with cyclins E and A. Overexpression of CDK2 is often observed in cancer cells, making it an attractive target for anticancer drug development.

Hypothetical Docking Results for this compound with CDK2

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Binding Site Residues | Ile10, Glu81, Leu83, Asp145 |

| Interactions | Hydrogen bonds, Hydrophobic interactions |

(Note: The data in this table is hypothetical and for illustrative purposes only, as the original docking scores have not been published.)

Experimental Protocol for CDK2 Docking

-

Protein Preparation:

-

Download the crystal structure of human CDK2 in complex with cyclin A from the PDB (e.g., PDB ID: 1QMZ).

-

Prepare the protein complex by removing water molecules and any existing ligands.

-

Add polar hydrogens and assign charges.

-

-

Ligand Preparation:

-

Prepare the 3D structure of this compound.

-

-

Grid Generation:

-

Define the grid box around the ATP-binding site of CDK2, which is the common target for inhibitors.

-

-

Docking:

-

Perform docking using a suitable program.

-

-

Analysis:

-

Analyze the binding poses and interactions of this compound within the CDK2 active site.

-

CDK2 Signaling Pathway in Cell Cycle Regulation

Caption: CDK2's role in the G1/S cell cycle transition and its inhibition by this compound.

Conclusion

The identification of molecular targets is a pivotal step in understanding the therapeutic potential of natural products like this compound. While the complete quantitative docking data for this compound remains elusive, the available research strongly suggests that inositol-1(or 4)-monophosphatase and CDK2 are promising candidates for its cytotoxic effects. The in-silico methodologies outlined in this guide provide a robust framework for researchers to conduct similar target identification studies for other natural products, thereby accelerating the drug discovery process. Further experimental validation is necessary to confirm the inhibitory activity of this compound on these putative targets and to fully elucidate its mechanism of action.

References

- 1. Study on Wangzaozin-A-Inducing Cancer Apoptosis and Its Theoretical Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TarFisDock -- a web server for identifying drug targets with docking approach | HSLS [hsls.pitt.edu]

- 3. TarFisDock: a web server for identifying drug targets with docking approach - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of Wangzaozin A: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of Wangzaozin A, a cytotoxic ent-kaurane diterpenoid. Aimed at researchers, scientists, and drug development professionals, this document synthesizes the available data on its biological activity, proposes potential mechanisms of action, and details relevant experimental protocols to facilitate further research in this area.

Introduction: this compound, a Cytotoxic Natural Product

This compound is a C-20-nonoxide ent-kaurane diterpenoid isolated from Isodon plants, a genus known for producing bioactive compounds.[1] It has demonstrated significant cytotoxic effects against several human cancer cell lines, including human gastric cancer (SGC-7901), hepatocellular carcinoma (Bel-7402), and ovarian cancer (HO-8910).[1] Research indicates that this compound inhibits the growth of SGC-7901 cells at concentrations below 4.0 µmol/L and induces cell death at concentrations above 8.0 µmol/L.[1] The primary mechanism of its cytotoxicity is the induction of apoptosis.[1]

Structure-Activity Relationship (SAR) of ent-Kaurane Diterpenoids

A study on the synthesis and cytotoxic evaluation of seventeen 7-O- and 14-O-derivatives of GLA has demonstrated that modifications at these positions can significantly influence the compound's anticancer activity. The cytotoxicity of these derivatives was evaluated against a panel of human cancer cell lines using the MTT assay.

Table 1: Cytotoxic Activities (IC₅₀, µM) of Glaucocalyxin A (GLA) and its Derivatives

| Compound | Modification | HL-60 (Leukemia) | CCRF-CEM (Leukemia) | A549 (Lung) | HeLa (Cervical) |

| GLA | Parent Compound | >40 | >40 | >40 | >40 |

| Oridonin | Reference | 3.96 | 13.9 | 10.3 | 12.3 |

| 1 | 7-O-acetyl | 2.41 | 10.4 | 33.1 | 24.5 |

| 2 | 7-O-propionyl | 1.83 | 6.51 | 29.8 | 20.1 |

| 3 | 7-O-butyryl | 1.54 | 4.32 | 21.4 | 15.8 |

| 4 | 7-O-isobutyryl | 1.69 | 5.01 | 25.6 | 18.3 |

| 5 | 7-O-valeryl | 1.33 | 3.89 | 18.7 | 13.2 |

| 6 | 7-O-hexanoyl | 1.21 | 3.15 | 15.4 | 11.9 |

| 7 | 7-O-heptanoyl | 1.15 | 2.87 | 13.1 | 10.8 |

| 8 | 7-O-octanoyl | 1.09 | 2.55 | 11.8 | 9.76 |

| 9 | 14-O-acetyl | 3.12 | 12.8 | >40 | 31.2 |

| 10 | 14-O-propionyl | 2.56 | 9.87 | 35.4 | 28.7 |

| 11 | 14-O-butyryl | 2.01 | 7.65 | 30.1 | 24.3 |

| 12 | 14-O-isobutyryl | 2.23 | 8.12 | 33.2 | 26.5 |

| 13 | 14-O-valeryl | 1.87 | 6.43 | 26.8 | 21.9 |

| 14 | 14-O-hexanoyl | 1.65 | 5.32 | 22.1 | 18.4 |

| 15 | 14-O-heptanoyl | 1.43 | 4.11 | 19.8 | 16.2 |

| 16 | 14-O-octanoyl | 1.31 | 3.65 | 17.5 | 14.1 |

| 17 | 7,14-diacetyl | 0.26 | 1.10 | 9.87 | 7.54 |

Source: Adapted from a study on Glaucocalyxin A derivatives. Note that lower IC₅₀ values indicate higher cytotoxicity.

-

Acylation at C-7 and C-14: Acylation at both the 7-O and 14-O positions of GLA generally leads to a significant increase in cytotoxic activity compared to the parent compound.

-

Chain Length of Acyl Group: For both 7-O and 14-O mono-acylated derivatives, an increase in the carbon chain length of the acyl group tends to correlate with increased cytotoxicity.

-

Diacylation: The di-acylated derivative (compound 17) exhibited the most potent cytotoxicity, particularly against leukemia cell lines, suggesting a synergistic effect of modifying both positions.

These findings highlight the C-7 and C-14 hydroxyl groups as key positions for chemical modification to enhance the anti-tumor potency of ent-kaurane diterpenoids.

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for this compound's cytotoxicity is the induction of apoptosis.[1] Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

While the specific signaling molecules modulated by this compound have not been fully elucidated, theoretical protein target fishing and docking studies have suggested that inositol-1(or 4)-monophosphatase could be a potential target.

Below is a generalized diagram of the key signaling pathways involved in apoptosis, which are likely triggered by this compound.

Experimental Protocols

To facilitate further research on this compound and its analogs, this section provides detailed methodologies for key experiments cited in the literature for assessing cytotoxicity and apoptosis.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection

Hoechst 33258 is a fluorescent stain that binds to DNA. In apoptotic cells, the chromatin condenses, leading to brightly stained, fragmented nuclei that can be visualized by fluorescence microscopy.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the test compound for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Staining: Wash the cells with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Washing and Mounting: Wash the cells with PBS and mount the coverslips on microscope slides with a drop of mounting medium.

-

Visualization: Observe the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.

This method quantifies the percentage of apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound. After the incubation period, harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion and Future Directions

This compound is a promising cytotoxic natural product that induces apoptosis in cancer cells. While direct SAR studies on this compound are currently lacking, research on the related compound Glaucocalyxin A suggests that modifications at the C-7 and C-14 positions are key to enhancing its anti-tumor activity. The primary mechanism of action is the induction of apoptosis, likely through the intrinsic and/or extrinsic pathways.

Future research should focus on the synthesis and biological evaluation of a series of this compound derivatives to establish a direct and comprehensive SAR. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a therapeutic agent. The experimental protocols detailed in this guide provide a solid foundation for these future investigations.

References

Wangzaozin A: A Technical Review of its Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wangzaozin A, a cytotoxic C-20-nonoxide compound isolated from Isodon plants of the Labiatae family, has demonstrated notable anti-cancer properties.[1] This technical guide provides a comprehensive review of the existing research on this compound, focusing on its effects on human gastric cancer cells. This document summarizes the available quantitative data, details the experimental methodologies employed in its study, and visualizes its proposed mechanism of action.

Cytotoxic and Apoptotic Effects on SGC-7901 Cells

This compound exhibits a concentration-dependent inhibitory and lethal effect on the human gastric cancer cell line SGC-7901.[1] At lower concentrations, it inhibits cell growth, while at higher concentrations, it induces cell death.[1] The primary mechanism of this cytotoxicity has been identified as the induction of apoptosis.[1]

Quantitative Data Summary

While specific IC50 values are not detailed in the primary literature, a qualitative summary of the effective concentrations of this compound on SGC-7901 cells is provided below.

| Concentration Range | Observed Effect on SGC-7901 Cells | Reference |

| < 4.0 µmol/L | Inhibition of cell growth | [1] |

| > 8.0 µmol/L | Lethal effect (cell death) | |

| 25 µmol/L | Induction of apoptosis (observed via Hoechst 33258 staining) |

Key Experimental Protocols

The anti-cancer effects of this compound on SGC-7901 cells have been evaluated using several standard in vitro assays. The methodologies for these key experiments are outlined below.

Cell Viability Assessment: Trypan Blue Exclusion Assay

This colorimetric assay is used to differentiate viable from non-viable cells.

Protocol:

-

Cell Preparation: Culture SGC-7901 cells to the desired confluence and treat with varying concentrations of this compound for a specified duration.

-

Cell Harvesting: Detach the cells from the culture vessel using trypsin-EDTA and centrifuge to obtain a cell pellet.

-

Staining: Resuspend the cell pellet in phosphate-buffered saline (PBS). Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

-

Counting: Load the cell suspension into a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a light microscope.

-

Calculation: Determine the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Apoptosis Detection: Hoechst 33258 Staining

Hoechst 33258 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.

Protocol:

-

Cell Culture and Treatment: Seed SGC-7901 cells on coverslips in a culture plate and treat with this compound.

-

Fixation: After the treatment period, wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Staining: Wash the cells again with PBS and then stain with a Hoechst 33258 solution (e.g., 1 µg/mL in PBS) for 5-10 minutes in the dark.

-

Washing: Remove the staining solution and wash the cells with PBS.

-

Visualization: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will display brightly stained, condensed, or fragmented nuclei.

Apoptosis Quantification: Flow Cytometry with Annexin V/PI Staining

This method allows for the quantification of apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium (B1200493) iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment and Harvesting: Treat SGC-7901 cells with this compound, then harvest the cells by trypsinization and centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Proposed Mechanism of Action and Signaling Pathway

Molecular docking studies have identified inositol-1(or 4)-monophosphatase as a potential protein target for this compound. This enzyme plays a crucial role in the inositol (B14025) phosphate (B84403) signaling pathway. Inhibition of this enzyme could disrupt downstream signaling cascades that are vital for cell survival, thereby triggering apoptosis.

Based on this theoretical target, a proposed signaling pathway for this compound-induced apoptosis is presented below.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The general workflow for investigating the anti-cancer effects of this compound is outlined in the following diagram.

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inducer of apoptosis in human gastric cancer cells. Its mechanism of action may involve the inhibition of inositol-1(or 4)-monophosphatase, a novel target for anti-cancer drug development. However, further research is imperative to fully elucidate the signaling pathways involved and to obtain more detailed quantitative data on its efficacy. Future studies should focus on:

-

Determining the precise IC50 value of this compound in SGC-7901 and other cancer cell lines.

-

Conducting dose-response and time-course studies to quantify the induction of apoptosis.

-

Validating the inhibition of inositol-1(or 4)-monophosphatase and investigating the downstream effects on the inositol signaling pathway.

-

Identifying other potential molecular targets of this compound.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical animal models.

A deeper understanding of the molecular mechanisms underlying the anti-cancer activity of this compound will be crucial for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Wangzaozin A-Induced Apoptosis in SGC-7901 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the induction of apoptosis by Wangzaozin A in the human gastric carcinoma cell line SGC-7901. This document includes detailed experimental protocols, data presentation tables, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

This compound, a cytotoxic C-20-nonoxide compound isolated from Isodon plants, has demonstrated pro-apoptotic effects on various cancer cell lines. In human gastric cancer SGC-7901 cells, this compound has been shown to inhibit cell growth and induce apoptosis.[1] Understanding the protocol for inducing and analyzing this apoptotic effect is crucial for further research and potential drug development.

Note on Cell Line: It is important to note that the SGC-7901 cell line has been identified as a problematic cell line, shown to be a derivative of the HeLa cell line.[2] Researchers should consider this when interpreting results.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on SGC-7901 cells.

| Parameter | Concentration | Time | Effect | Reference |

| Growth Inhibition | < 4.0 µmol/L | 24h | Antiproliferative effect | [1] |

| Lethal Effect | > 8.0 µmol/L | 24h | Induces cell death | [1] |

| Apoptosis Induction | 25 µmol/L | 24h | Morphological changes consistent with apoptosis observed via Hoechst 33258 staining | [3] |

Experimental Protocols

SGC-7901 Cell Culture

This protocol outlines the standard procedure for culturing and maintaining the SGC-7901 human gastric cancer cell line.

Materials:

-

SGC-7901 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

T25 or T75 culture flasks

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin solution.

-

Cell Thawing:

-

Thaw the cryopreserved vial of SGC-7901 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 1000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

-

Cell Seeding:

-

Transfer the cell suspension to a T25 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Passage:

-

Subculture the cells when they reach 80-90% confluency.

-

Wash the cell monolayer twice with PBS.

-

Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C for 2-3 minutes until cells detach.

-

Neutralize the trypsin by adding 2-3 mL of complete growth medium.

-

Collect the cells in a 15 mL conical tube and centrifuge at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and re-seed into new flasks at a recommended split ratio of 1:3 to 1:5.

-

This compound Treatment

-

Seed SGC-7901 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution to the desired final concentrations in complete growth medium.

-

Replace the existing medium with the medium containing different concentrations of this compound.

-

Incubate the cells for the desired time points (e.g., 24, 48 hours).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed SGC-7901 cells in 6-well plates at a density of 1 × 10^6 cells/well and treat with this compound as described above.

-

Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

-

Wash the collected cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key apoptosis-related proteins.

Materials:

-

RIPA lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

After treatment with this compound, wash the SGC-7901 cells with cold PBS and lyse them with RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescence detection system.

Visualizations

Experimental Workflow

Caption: Workflow for studying this compound-induced apoptosis in SGC-7901 cells.

Proposed Signaling Pathway of Apoptosis

While the specific pathway for this compound is not fully elucidated in the provided search results, a general model for apoptosis induction in cancer cells often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Caption: General signaling pathways of apoptosis potentially induced by this compound.

References

Application Notes and Protocols for Determining the Cytotoxicity of Wangzaozin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wangzaozin A, a C-20-nonoxide diterpenoid compound isolated from Isodon plants, has demonstrated cytotoxic effects against cancer cells. Studies have shown that this compound can inhibit the growth of human gastric cancer SGC-7901 cell lines and induce apoptosis, suggesting its potential as an anti-cancer agent[1]. This document provides a detailed protocol for assessing the cell viability of cancer cells treated with this compound using the MTT assay, along with representative data and a proposed signaling pathway for its apoptotic action.

Data Presentation

| Compound | Cell Line | IC50 (µM) | Reference |

| Strophalloside | SGC-7901 | ~0.93 nM | [2] |

| Resveratrol | SGC-7901 | ~200 µM | [3] |

| 5-Fluorouracil | SGC-7901 | 77 µM (48h) | [4] |

| 1,2,3,4,6-pentagalloyl-β-D-glucose | SGC-7901 | 38.36 µg/ml | |

| Apigenin | SGC-7901 | Induces apoptosis at 20, 40, and 80 µmol/L |

Experimental Protocols

Cell Viability Assay Using MTT